molecular formula C17H18N2O5S B14931343 Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B14931343
M. Wt: 362.4 g/mol
InChI Key: INGGXEUHXVIQPW-UHFFFAOYSA-N
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Description

ETHYL 3-ACETYL-4-(1,3-BENZODIOXOL-5-YL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE: is a complex organic compound with a unique structure that includes a benzodioxole ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-ACETYL-4-(1,3-BENZODIOXOL-5-YL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include ethyl acetoacetate, benzodioxole derivatives, and thiourea. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: ETHYL 3-ACETYL-4-(1,3-BENZODIOXOL-5-YL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, amines, in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

ETHYL 3-ACETYL-4-(1,3-BENZODIOXOL-5-YL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 3-ACETYL-4-(1,3-BENZODIOXOL-5-YL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. For example, it may interfere with the synthesis of nucleic acids or proteins, disrupt cell membranes, or modulate signaling pathways.

Comparison with Similar Compounds

    ETHYL 3-ACETYL-4-(1,3-BENZODIOXOL-5-YL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE: can be compared with other benzodioxole and pyrimidine derivatives, such as:

Uniqueness: The uniqueness of ETHYL 3-ACETYL-4-(1,3-BENZODIOXOL-5-YL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18N2O5S

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 3-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C17H18N2O5S/c1-4-22-16(21)14-9(2)18-17(25)19(10(3)20)15(14)11-5-6-12-13(7-11)24-8-23-12/h5-7,15H,4,8H2,1-3H3,(H,18,25)

InChI Key

INGGXEUHXVIQPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=S)N(C1C2=CC3=C(C=C2)OCO3)C(=O)C)C

Origin of Product

United States

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